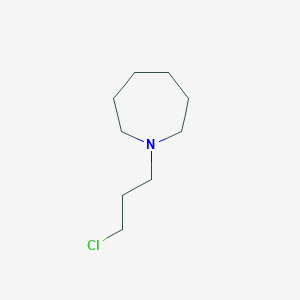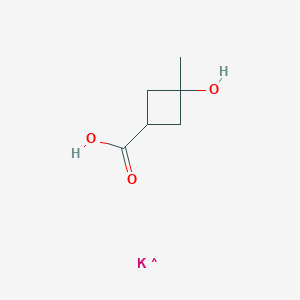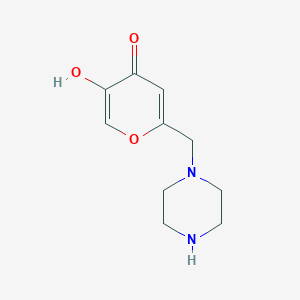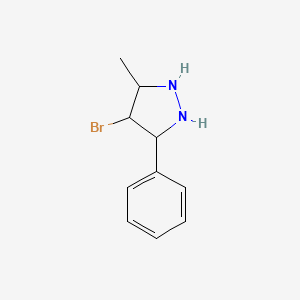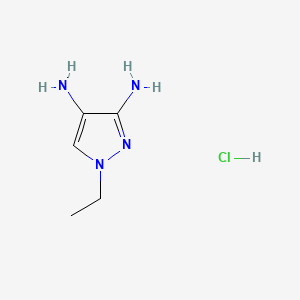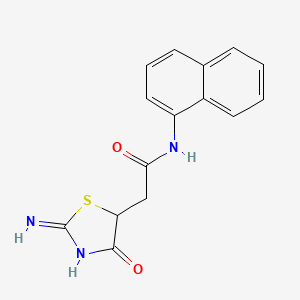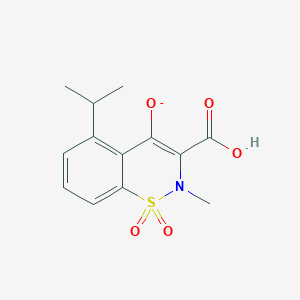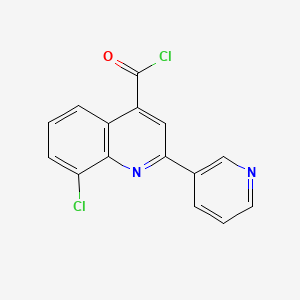![molecular formula C7H4BrN3O B12347421 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
8-bromo-8H-pyrido[3,4-b]pyrazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a pyridine ring fused to a pyrazine ring, with a bromine atom attached at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2,3-diaminopyridine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridopyrazines.
Applications De Recherche Scientifique
8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, leading to increased potency.
Comparaison Avec Des Composés Similaires
8-Bromo-8H-pyrido[3,4-b]pyrazine: Similar structure but lacks the ketone group.
8-Chloro-8H-pyrido[3,4-b]pyrazin-5-one: Chlorine atom instead of bromine.
8-Methyl-8H-pyrido[3,4-b]pyrazin-5-one: Methyl group instead of bromine.
Uniqueness: 8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Propriétés
Formule moléculaire |
C7H4BrN3O |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
8-bromo-8H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-4H |
Clé InChI |
WSFJJQWYXZSGKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(C=NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)

![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
